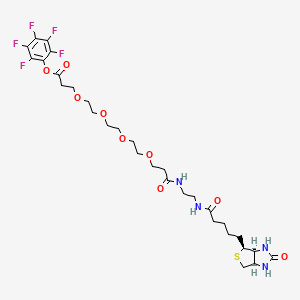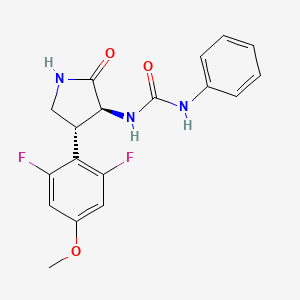
CDg16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDg16 is a probe specific for activated macrophages, for visualizing inflammatory atherosclerotic plaques in vivo, and for targeting the orphan transporter Slc18b1/SLC18B1.
Wissenschaftliche Forschungsanwendungen
Autophagy and Gut Homeostasis
- Autophagy in Crohn’s Disease : Research has shown that autophagy, a process of degrading and recycling cellular components, is significant in the pathogenesis of Crohn's disease. Genetic variants in ATG16L1, a gene essential for autophagy, have been identified as risk factors for Crohn's disease. This finding suggests that alterations in autophagy processes can contribute to intestinal disorders (Xavier, Huett, & Rioux, 2008).
Cancer Research
- CD163 in Glioma : CD163 expression, related to CDg16, has been studied in glioma, a type of brain tumor. Higher CD163 expression is associated with poor prognosis, indicating its potential as a biomarker in glioma research (Liu et al., 2019).
- p16 Gene in Breast Tumors : The CDKN2/MTS-1/INK4A gene, also known as p16, plays a role in breast tumors. DNA methylation in the p16 gene has been studied to understand its inactivation and potential therapeutic manipulation in breast cancer (Woodcock et al., 1999).
Immunology and Infection
- CD16 in Natural Killer Cells : CD16, a receptor related to this compound, is crucial in immune responses. Its role in natural killer cells and granulocytes highlights its importance in antibody-dependent cellular cytotoxicity and regulation of immune functions (Selvaraj et al., 1989).
Genetic Disorders
- TMEM165 in Congenital Disorders of Glycosylation : TMEM165 deficiencies, related to this compound, are a part of Congenital Disorders of Glycosylation (CDG). These deficiencies impact glycosylation, leading to severe growth and psychomotor retardations. Understanding the role of TMEM165 in Golgi functions and ion homeostasis is crucial for developing therapies for CDG (Potelle et al., 2016).
Eigenschaften
Molekularformel |
C27H23N5O3 |
|---|---|
Molekulargewicht |
465.51 |
IUPAC-Name |
N-(2-((6-Aminoacridin-3-yl)amino)-2-oxoethyl)-N-(4-methylbenzyl)isoxazole-5-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-17-2-4-18(5-3-17)15-32(27(34)25-10-11-29-35-25)16-26(33)30-22-9-7-20-12-19-6-8-21(28)13-23(19)31-24(20)14-22/h2-14H,15-16,28H2,1H3,(H,30,33) |
InChI-Schlüssel |
AWIKXLPAZBIGTR-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=NO1)N(CC(NC2=CC3=NC4=CC(N)=CC=C4C=C3C=C2)=O)CC5=CC=C(C)C=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CDg-16; CDg 16; CDg16 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)

![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)
![N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1192415.png)